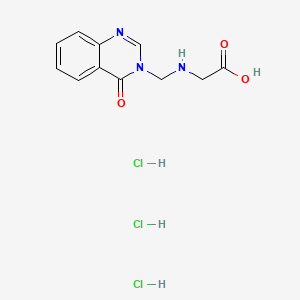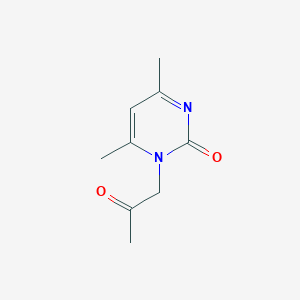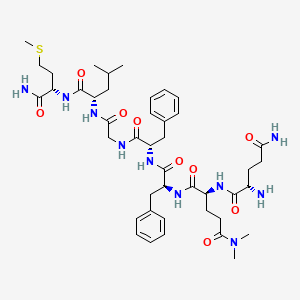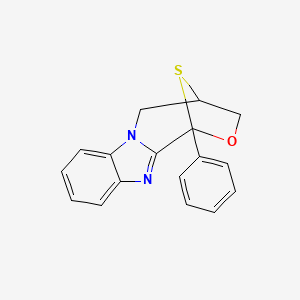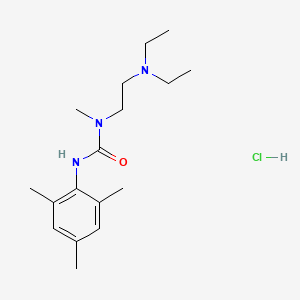![molecular formula C16H14O2S2 B14437883 1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) CAS No. 76256-33-2](/img/structure/B14437883.png)
1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two ethanone groups attached to a disulfide bridge, which is further connected to phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method includes the use of a disulfide exchange reaction, where 4-acetylphenyl disulfide is reacted with a thiol compound in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethanone groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanone groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted ethanone derivatives.
Applications De Recherche Scientifique
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) involves its ability to undergo redox reactions. The disulfide bridge can be cleaved and reformed, allowing it to participate in various biochemical processes. This compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Disulfanediyldi-2,1-phenylene)dipropanamide: Similar structure with propanamide groups instead of ethanone groups.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different positional isomers.
Uniqueness
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is unique due to its specific arrangement of ethanone groups and the disulfide bridge
Propriétés
Numéro CAS |
76256-33-2 |
|---|---|
Formule moléculaire |
C16H14O2S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[2-[(2-acetylphenyl)disulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S2/c1-11(17)13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 |
Clé InChI |
DWYLEEOHUAYTPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


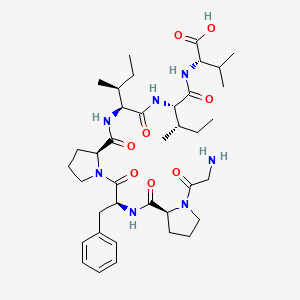
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
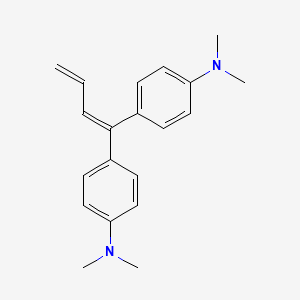
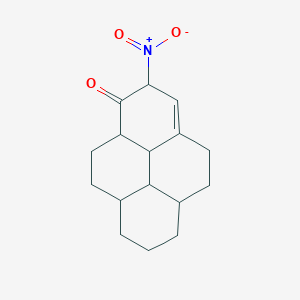
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
